molecular formula C9H16N4O B149237 Darsidomine CAS No. 137500-42-6

Darsidomine

Cat. No. B149237
M. Wt: 196.25 g/mol
InChI Key: VBBUFAXMBDEROK-OCAPTIKFSA-N
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Description

Darsidomine is an exogenous source of nitric oxide for cardiovascular agents and vasodilator agents . It has a chemical formula of C9H16N4O, an exact mass of 196.13, and a molecular weight of 196.250 . The elemental analysis shows that it contains Carbon (55.08%), Hydrogen (8.22%), Nitrogen (28.55%), and Oxygen (8.15%) .


Molecular Structure Analysis

The IUPAC/Chemical Name of Darsidomine is 3-(cis-2,6-Dimethylpiperidino)sydnone imine . The InChi Key is VBBUFAXMBDEROK-OCAPTIKFSA-N . The SMILES Code is [NH-]C1=CN+CCC[C@@H]2C)=NO1 .


Physical And Chemical Properties Analysis

Darsidomine appears as a solid powder . It is soluble in DMSO . The product is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored in dry, dark conditions at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

  • Digital Technologies in Agriculture :

    • Digital technologies are revolutionizing agriculture, adapting to climate change, reducing greenhouse gas emissions, and promoting sustainable food security. This is part of a broader trend known as the Digital Agricultural Revolution (DAR) (Bertoglio et al., 2021).
  • Slow Light Technology :

    • The Defense Advanced Research Projects Agency (DARPA) is making strides in developing devices for slowing, storing, and processing light pulses. This research impacts high-speed optical processing and telecommunications (Parra & Lowell, 2007).
  • FDA’s Division of Applied Regulatory Science (DARS) :

    • DARS conducts mission-critical research addressing regulatory and public health questions. This includes research on drug interactions, development of treatments for rare diseases, and more (Chiu et al., 2023).
  • Biomedical Projects at DARPA :

    • DARPA, a division of the US Department of Defense, funds cutting-edge biomedical projects, including those aimed at treating battlefield injuries and enhancing soldiers' physiological capacities (Ling & Borrell, 2014).
  • DARPA's Role in Neuroscience and Neurotechnology :

    • DARPA funds research in neuroscience and neurotechnology, with potential applications extending beyond military to civilian uses (Mertz, 2012).
  • DARPA's Impact on Civil-Military Technology Innovation :

    • DARPA has significantly contributed to civil-military integration in science and technology innovation, influencing both the supply and demand sides of technology innovation (Xu Xiao-q, 2015).

properties

IUPAC Name

3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-7-4-3-5-8(2)13(7)12-6-9(10)14-11-12/h6-8,10H,3-5H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBUFAXMBDEROK-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1[N+]2=CC(=N)O[N-]2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1[N+]2=CC(=N)O[N-]2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darsidomine

CAS RN

137500-42-6
Record name Darsidomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137500426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARSIDOMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00I7BI3BB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Sharma, J Joubert, SF Malan - Mini Reviews in Medicinal …, 2018 - ingentaconnect.com
… also metabolised to give an active metabolite darsidomine (3-(cis-2,6-dimethylpiperidino) sydnone, which acts as a nitric oxide donor. Pirsidomine and darsidomine (Fig. 12) are potent …
Number of citations: 23 www.ingentaconnect.com
AS Samarskaya, IA Cherepanov, IA Godovikov… - Tetrahedron, 2018 - Elsevier
… Some sydnone imine derivatives are used in medicine (molsidomine, darsidomine) as anti-hypertensive, vasodilating and anti-inflammatory drugs. From the other hand, …
Number of citations: 17 www.sciencedirect.com
EY Khmel'nitskaya, VI Levina, LA Trukhacheva… - Russian chemical …, 2004 - Springer
… The major pirsidomine metabolite is darsidomine (used as the tartrate), which causes selective dilatation of the coronary artery and has an anti ischemic action without inducing …
Number of citations: 17 link.springer.com
Z Bahadoran, P Mirmiran, M Bahmani… - The Role of Nitric …, 2022 - books.google.com
Nitric oxide (NO) donors are chemical agents that produce NO-related activity in biological systems, mimic endogenous NO-related responses, or compensate for NO deficiency. NO …
Number of citations: 0 books.google.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov
R Sharma - 2017 - University of the Western Cape
Number of citations: 1

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